Home > Products > Screening Compounds P103209 > 6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine
6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine -

6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-8306468
CAS Number:
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine class. This compound features a pyrrole ring fused to a pyridine ring, with a p-tolyl group (a para-methylphenyl group) attached to the pyrrole nitrogen. Pyrrolo[2,3-b]pyridines are known for their diverse biological activities, making them significant in medicinal chemistry and drug design.

Source and Classification

Pyrrolo[2,3-b]pyridines are classified as heterocycles due to the presence of nitrogen atoms in their ring structures. They can be synthesized through various chemical reactions, including cyclization and cross-coupling methods. The compound can be sourced from synthetic routes involving precursors like 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and other aromatic compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One effective approach involves the cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole derivatives with various reagents such as acetylacetone or ethyl cyanoacetate under acidic conditions. For instance, refluxing these starting materials in acetic acid with hydrochloric acid catalysis can yield the desired pyrrolo[2,3-b]pyridine derivatives with good yields .

Another method includes the Suzuki-Miyaura cross-coupling reaction, where arylboronic acids react with halogenated pyrrolo[2,3-b]pyridines to introduce substituents at specific positions on the aromatic system. This method is particularly useful for introducing functional groups that enhance the biological activity of the resulting compounds .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine ring with a p-tolyl group attached at the nitrogen atom of the pyrrole. The molecular formula is C_{13}H_{12}N_2, indicating a total of 13 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms.

Key structural features include:

  • Pyrrole Ring: A five-membered ring containing one nitrogen atom.
  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Substituent: The p-tolyl group enhances lipophilicity and may influence biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine allows it to undergo various chemical transformations. Common reactions include:

  • Nitration: Introduction of nitro groups at positions 3 or 4 of the pyridine ring.
  • Bromination and Iodination: Electrophilic substitutions that can occur predominantly at the 3-position.
  • Mannich Reaction: Formation of Mannich bases through reactions with aldehydes and amines.

These reactions are facilitated by the electron-rich nature of the pyrrole nitrogen and the aromatic character of the pyridine ring, allowing for electrophilic attack at specific positions .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine often involves interactions with biological targets such as enzymes or receptors. For example, these compounds may act as inhibitors or modulators in pathways relevant to cancer or neurological disorders.

The binding process typically involves:

  1. Formation of Non-Covalent Interactions: Hydrogen bonding and π-π stacking with target proteins.
  2. Conformational Changes: Induction of structural changes in target proteins upon binding.
  3. Biological Response: Resulting in modulation of enzymatic activity or receptor signaling pathways.

Quantitative structure-activity relationship studies help elucidate these mechanisms by correlating chemical structure variations with biological activity data.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine include:

  • Melting Point: Typically ranges between 150°C to 180°C depending on purity.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards electrophiles due to the nucleophilic nature of the pyrrole nitrogen.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into functional groups and molecular interactions .

Applications

Scientific Uses

The applications of 6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine are primarily found in medicinal chemistry due to its potential pharmacological properties. Specific applications include:

  • Drug Development: Investigated as candidates for anticancer therapies due to their ability to inhibit key enzymes involved in tumor growth.
  • Biological Research: Used as tools to study biochemical pathways related to neurodegenerative diseases.
  • Material Science: Explored for their electronic properties in organic semiconductors.
Introduction to the Pyrrolo[2,3-b]pyridine Scaffold in Medicinal Chemistry

Structural Significance of 7-Azaindole Derivatives in Drug Discovery

The pyrrolo[2,3-b]pyridine core, systematically named 7H-pyrrolo[2,3-b]pyridine or 7-azaindole, represents a privileged bicyclic heteroaromatic scaffold in modern medicinal chemistry. This structure comprises a fused pyrrole and pyridine ring, where the pyrrole nitrogen occupies the 1-position and the pyridine nitrogen resides at the 4-position relative to the bridgehead bond. The electron-rich nature arises from the 10-π-electron system satisfying Hückel’s rule for aromaticity, with calculated resonance energy of ~88 kJ/mol, intermediate between pyrrole (67 kJ/mol) and pyridine (121 kJ/mol) [7]. This electronic profile confers unique physicochemical properties:

  • Dipole Moment: ~3.5 D, facilitating target binding through dipole-dipole interactions
  • Acid-Base Behavior: Weak acidity at N1 (pKa ~17.5) and basicity at the pyridinic nitrogen (conjugate acid pKa ~0.4) [7]
  • Hydrogen Bonding: Dual H-bond acceptor capability at both nitrogens, with N1 additionally serving as a H-bond donor

Crystallographic analyses reveal that 7-azaindole derivatives adopt planar conformations, enabling efficient π-stacking with protein aromatic residues. This scaffold is isosteric to purines, allowing mimicry of adenosine in kinase inhibitors while offering improved metabolic stability over indoles due to decreased susceptibility to cytochrome P450 oxidation [6]. The presence of multiple modifiable positions (C3, C5, C6) enables strategic derivatization to optimize pharmacokinetic properties, as demonstrated in clinical kinase inhibitors such as Pexidartinib [9].

Role of 6-Aryl Substitution Patterns for Bioactivity Enhancement

6-Aryl substitution of the pyrrolo[2,3-b]pyridine scaffold is a critical structural modification for enhancing target affinity and selectivity. The para-tolyl group in 6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine exemplifies this strategy, where the aryl moiety extends into hydrophobic enzyme subpockets. Structure-activity relationship (SAR) studies demonstrate that 6-aryl substituents:

  • Optimize Hydrophobic Contacts: The p-tolyl methyl group engages in van der Waals interactions with aliphatic residues (e.g., Leu298, Val299 in HNE)
  • Modulate Electron Density: Electron-donating substituents (e.g., methyl) increase π-electron density at C6, enhancing stacking with tyrosine/phenylalanine
  • Control Molecular Geometry: Para-substitution maintains coplanarity between the aryl ring and pyrrolopyridine core (<15° dihedral angle), maximizing conjugation

Table 1: Bioactivity Profiles of 6-Substituted Pyrrolo[2,3-b]pyridine Derivatives

C6 SubstituentTarget ProteinIC₅₀Activity Enhancement vs Unsubstituted
UnsubstitutedHuman Neutrophil Elastase4.8 µMBaseline
p-ChlorophenylHuman Neutrophil Elastase28 nM171-fold
p-Methylphenyl (p-Tolyl)Human Neutrophil Elastase15 nM320-fold
m-TrifluoromethylphenylCSF1R Kinase2.3 nMNot determined

Data adapted from HNE inhibitor studies [6] and kinase inhibitor optimization [9] reveals that p-tolyl substitution achieves exceptional potency gains. Molecular docking confirms the p-tolyl group occupies the S1' specificity pocket in human neutrophil elastase, forming favorable contacts with Val216 and Phe215 [6]. In kinase targets like CSF1R, this moiety interacts with the hinge region and hydrophobic back pocket, explaining the low-nanomolar inhibition reported for analogues like compound 12b (N-methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) [9].

Historical Development of Pyrrolopyridine-Based Therapeutics

The therapeutic exploration of pyrrolo[2,3-b]pyridines evolved through three key phases:

  • Natural Product Era (Pre-1980s): Isolation of azaindole alkaloids (e.g., periolyrine from Periconia fungi) revealed basic biological activities but limited optimization. Early syntheses relied on classical heterocyclic methods like the Knorr pyrrole synthesis adapted for azaindoles [7].

  • Methodology-Driven Expansion (1980s-2000s): Transition metal-catalyzed cross-coupling revolutionized access to 6-aryl derivatives. Key developments included:

  • Suzuki-Miyaura couplings of 6-bromo-7-azaindoles with arylboronic acids
  • Stille reactions using 6-tributylstannyl derivatives
  • Buchwald-Hartwig aminations for 6-aminoaryl derivativesThese methods enabled systematic exploration of 6-(p-tolyl) analogues, as exemplified by anti-inflammatory 5-aroyl-pyrrolopyrrolecarboxylic acids in the 1980s [2]
  • Rational Design Period (2010s-Present): Scaffold-focused drug design emerged with:
  • Human neutrophil elastase inhibitors: Identification of 6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine derivatives achieving IC₅₀ = 15 nM through S1' pocket occupation [6]
  • Kinase-targeted agents: Integration into Pexidartinib-inspired hybrids showing CSF1R inhibition at <10 nM concentrations [9]
  • Synthetic methodology advances: Photoredox C–H functionalization enabling direct 6-arylation (e.g., purple light-mediated alkylation [5])

Table 2: Historical Milestones in Pyrrolo[2,3-b]pyridine Therapeutic Development

DecadeKey AdvancementRepresentative Compound Class
1980sAntiinflammatory pyrrolopyrroles5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids
2000sPalladium-catalyzed 6-arylation6-Arylheterocycles via Suzuki coupling
2010sHNE inhibitors6-(p-Tolyl)pyrrolo[2,3-b]pyridines (IC₅₀ = 15 nM)
2020sKinase inhibitor hybridsCSF1R inhibitors (IC₅₀ = 2.3 nM)

Current synthetic routes to 6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine employ sequential cross-coupling strategies. A typical approach involves:

  • Iodination at C5 of N-protected 7-azaindole
  • Suzuki-Miyaura coupling at C6 using p-tolylboronic acid/Pd(dppf)Cl₂
  • Sonogashira or Buchwald-Hartwig functionalization at C3/C5
  • Deprotection to yield target compound [9]

Recent innovations include mechanochemical C4-H alkylation [5] and oxidative palladium catalysis for 6-aryl ether derivatives [8], significantly expanding accessible chemical space around this privileged scaffold.

Properties

Product Name

6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

6-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C14H12N2/c1-10-2-4-11(5-3-10)13-7-6-12-8-9-15-14(12)16-13/h2-9H,1H3,(H,15,16)

InChI Key

RVCHWIGYTCNPDK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C2)C=CN3

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C2)C=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.